3-(5-Chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with chloro, methoxy, and fluorophenyl groups
Preparation Methods
The synthesis of 3-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and purity. Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(5-Chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. Preliminary studies suggest that it inhibits the phosphorylation of Akt Ser-473, a key protein involved in cell survival and proliferation . Molecular modeling experiments indicate that the compound binds well to the ATP binding site in Akt1 and Akt2, thereby inhibiting their activity and leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
3-(5-Chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including anticancer and antimicrobial properties.
Triazole Derivatives: Compounds with a triazole ring are known for their diverse pharmacological activities and are used in the development of various drugs. The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H10ClFN4OS |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10ClFN4OS/c1-23-13-7-4-10(17)8-12(13)14-19-20-16-22(14)21-15(24-16)9-2-5-11(18)6-3-9/h2-8H,1H3 |
InChI Key |
ORIOHDBKPHSZHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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